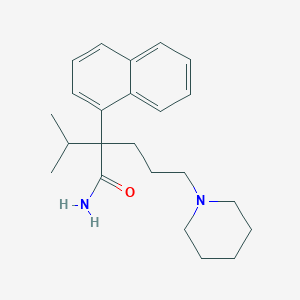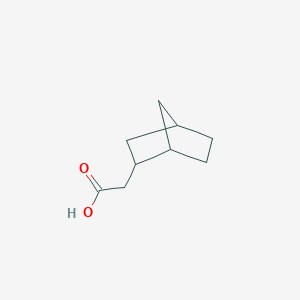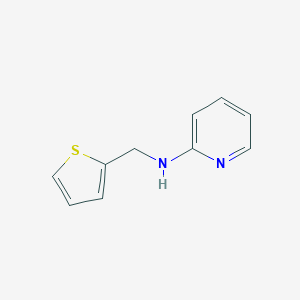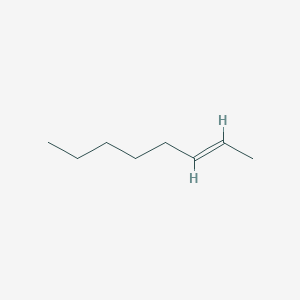
辛-2-烯
概览
描述
Synthesis Analysis
The synthesis of derivatives of Oct-2-ene, such as 5-trimethylsilylbicyclo[2.2.2]oct-2-ene, involves a two-step scheme using the Diels–Alder reaction from 1,3-cyclohexadiene and vinyltrichlorosilane, followed by methylation with a Grignard reagent. This synthesis pathway highlights the compound's versatility in forming high-molecular-mass copolymers with notable film-forming properties (Alent’ev et al., 2016). Another example includes the gold-catalyzed cycloisomerization of 1,6-cyclohexenylalkyne, efficiently leading to functionalized bicyclo[3.2.1]oct-2-ene derivatives (Davenel et al., 2020).
Molecular Structure Analysis
The molecular structure of Oct-2-ene derivatives exhibits significant variations, such as the dual fluorescent nature of 2,3-diazabicyclo[2.2.2]oct-2-ene, attributed to exciton splitting between symmetric and antisymmetric wave functions, showcasing the compound's complex photophysical behavior (Povedailo et al., 2014).
科研应用
材料调查:使用光学相干断层扫描(OCT)进行材料调查,需要高分辨率和短测量时间,具有重要意义。特别是具有超高分辨率的面扫描OCT对于扫描大面积并具有高灵敏度的材料提供了洞察,为不同材料提供了见解(Wiesauer et al., 2005)。
环氧开环聚合:成功地使用环氧开环方法聚合了双环[2.2.2]辛-2-烯。由其顺/反式双键分布特征的聚合物展示了这些化合物的化学多样性(Hamilton, Ivin, & Rooney, 1985)。
双环化合物的合成:可以从4-氯烷基-1,4-二氢吡啶合成2-氮杂双环[3.2.1]辛-3-烯,表明创造具有潜在药理应用的结构复杂分子的潜力(Gregory, Bullock, & Chen, 1985)。
沸石中的荧光猝灭:对2,3-双氮双环[2.2.2]辛-2-烯(DBO)在沸石中的光物理性质和荧光猝灭进行研究,突显了在材料科学中进行分析应用的潜力(Pischel et al., 2002)。
手性分离:通过沉淀对映体胶囊形成β-环糊精-客体复合物的方式手性分离对映体,展示了这些化合物在立体化学研究中的实用性(Bakirci & Nau, 2005)。
氢化和异构化:使用各种复合物对辛-1-烯氢化和异构化的研究说明了这些化合物在催化和化学转化中的作用(Abley & Mcquillin, 1968)。
高度应变化合物的稳定化:对像双环[2.2.2]辛-1-烯这样的高度应变化合物在室温下的稳定化研究提供了对这些分子在不同条件下行为的洞察(Roach & Warmuth, 2003)。
艺术保护中的非侵入性成像:OCT在博物馆绘画的非侵入性成像中的应用,揭示了诸如清漆层和底图等结构,突显了其在艺术保护中的实用性(Liang et al., 2005)。
环戊烷基单萜的合成:从双环[3.2.1]辛-2-烯合成环戊烷基单萜突显了其在有机合成和制药领域的作用(Nagata & Ogasawara, 1999)。
聚合物中的气体传输性能:研究从5-三甲基硅基双环[2.2.2]辛-2-烯等双环单体衍生的聚合物中的气体传输性能,为各种工业应用中有用的材料性能提供了见解(Alent’ev et al., 2016)。
Safety And Hazards
Oct-2-ene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
性质
IUPAC Name |
oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPBINAXDRFYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059407 | |
| Record name | 2-Octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | 2-Octene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8528 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Oct-2-ene | |
CAS RN |
111-67-1 | |
| Record name | 2-Octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


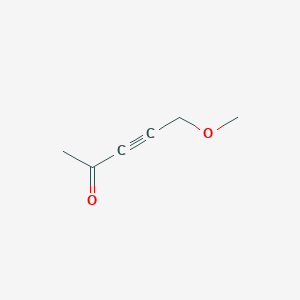
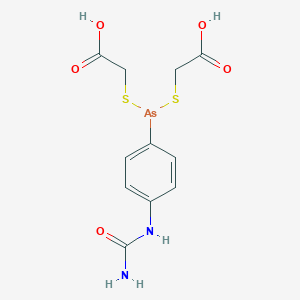
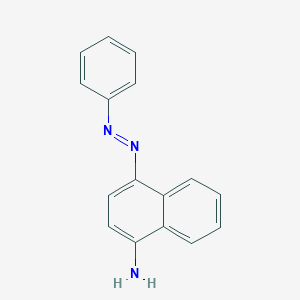

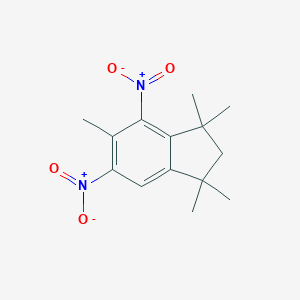
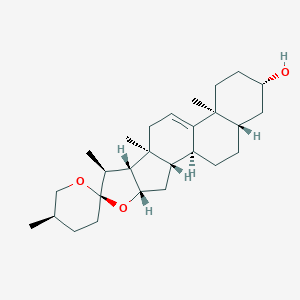

![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)
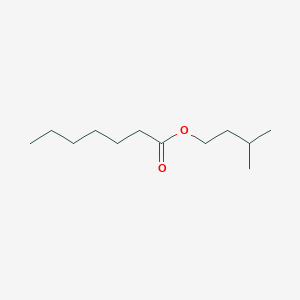
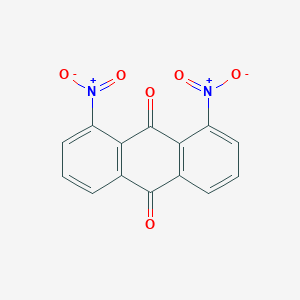
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
